What are the physicochemical properties of 3-(Bromomethyl)-4-nitrophenol?
What are the physicochemical properties of 3-(Bromomethyl)-4-nitrophenol?
An in-depth technical analysis of 3-(Bromomethyl)-4-nitrophenol requires moving beyond basic chemical descriptors to understand its architectural utility in modern bioconjugation. As drug development pivots toward spatiotemporally controlled therapeutics, the reliance on photo-responsive delivery systems has grown exponentially. At the core of many of these advanced systems lies this specific bifunctional linker.
The Bifunctional Anatomy & Structural Causality
3-(Bromomethyl)-4-nitrophenol (CAS: 1261610-79-0), frequently identified in bioconjugation literature as 5-hydroxy-2-nitrobenzyl bromide, bridges the gap between synthetic polymer chemistry and targeted drug delivery[1].
Unlike standard mono-functional photocages (e.g., 2-nitrobenzyl bromide), this molecule possesses two orthogonal reactive handles that dictate its synthetic utility:
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The Benzylic Bromide (-CH₂Br): A highly electrophilic center primed for Sₙ2 nucleophilic substitution. The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the activation energy for nucleophilic attack, making it an ideal anchor for caging carboxylic acid-containing payloads (drugs, fluorophores, or proteins)[2].
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The Phenolic Hydroxyl (-OH): With a pKa of approximately 9.5, this group remains relatively dormant under mildly basic conditions but can be selectively deprotonated by stronger bases for etherification or esterification. This allows the caged complex to be grafted onto macroscopic carriers like dextran, PEG, or gold nanoparticles[3].
Core Physicochemical Properties
Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior during synthesis[1].
| Property | Value / Description | Method / Source |
| IUPAC Name | 3-(bromomethyl)-4-nitrophenol | Lexichem TK 2.7.0 |
| Common Synonym | 5-hydroxy-2-nitrobenzyl bromide | PubChem |
| CAS Number | 1261610-79-0 | ECHA |
| Molecular Formula | C₇H₆BrNO₃ | Computed |
| Molecular Weight | 232.03 g/mol | PubChem 2.2 |
| XLogP3 (Lipophilicity) | 2.7 | XLogP3 3.0 |
| Topological Polar Surface Area | 66.1 Ų | Cactvs 3.4.8.18 |
| Quantum Yield (Photolysis) | ~0.1 (Typical for o-NB esters) | Empirical[2] |
| Cleavage Efficiency | >95% under 365 nm UV | Empirical[2] |
Photochemical Causality: The Norrish Type II Cleavage
The utility of 3-(Bromomethyl)-4-nitrophenol lies in its photolability. When exposed to UV light (typically 365 nm to avoid cellular damage associated with shorter wavelengths), the ortho-nitrobenzyl system undergoes a Norrish type II-like intramolecular photochemical rearrangement[4].
Mechanistic Causality:
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Excitation & H-Abstraction: Photon absorption excites the nitro group, prompting the abstraction of a benzylic hydrogen atom by the nitro oxygen, forming an aci-nitro intermediate.
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Rearrangement: This intermediate rapidly cyclizes into a cyclic hemiacetal.
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Fragmentation: The hemiacetal collapses, cleaving the benzylic carbon-heteroatom bond. This releases the active payload and leaves behind an o-nitrosobenzaldehyde derivative as a byproduct[2].
Photochemical cleavage mechanism of ortho-nitrobenzyl linked payloads.
Field-Proven Synthetic Workflows
To harness this molecule effectively, the sequence of functionalization is paramount. The benzylic bromide is significantly more reactive than the phenolic hydroxyl. Therefore, the field-proven approach dictates reacting the bromide with the payload first, followed by carrier conjugation via the phenol[3][4].
Protocol 1: Payload Caging via Sₙ2 Esterification
Objective: Covalently attach a carboxylic acid-containing drug (e.g., Indomethacin) to the benzylic position. Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) rather than K₂CO₃. DIPEA is a non-nucleophilic base strong enough to deprotonate the carboxylic acid (pKa ~4-5) but too weak to significantly deprotonate the phenol (pKa ~9.5). This prevents the phenol from competing as a nucleophile, ensuring selective alkylation at the benzylic position.
Step-by-Step Methodology:
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Preparation: Dissolve the Payload-COOH (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere. (Rationale: Anhydrous conditions prevent the competitive hydrolysis of the benzylic bromide to a benzyl alcohol.)
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Activation: Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature to generate the highly nucleophilic carboxylate salt.
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Conjugation: Add 3-(Bromomethyl)-4-nitrophenol (1.0 eq) in a single portion. Shield the reaction flask completely with aluminum foil. (Rationale: Ambient light can trigger premature photolysis of the nitrobenzyl group.)
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Incubation: Stir at room temperature for 18 hours.
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Self-Validation (QC): Monitor via TLC (Hexane:EtOAc). The disappearance of the bromide spot and the emergence of a new, lower-Rf UV-active spot confirms conversion. LC-MS must show the exact mass of the [M+H]⁺ adduct of the ester.
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Purification: Quench with saturated NH₄Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Carrier Grafting via Phenolic Etherification
Objective: Attach the caged payload to a macroscopic carrier (e.g., a bromide-functionalized polymer like PEG-Br) to form a photo-responsive micelle[4]. Causality & Design: Here, we require a stronger base (K₂CO₃) to deprotonate the phenol. We also introduce catalytic Potassium Iodide (KI). KI drives a Finkelstein reaction, converting the relatively unreactive PEG-Br into a highly reactive PEG-I in situ, drastically accelerating the etherification process.
Step-by-Step Methodology:
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Preparation: Dissolve the Caged-Payload-Phenol (from Protocol 1) and PEG-Br (1.0 eq) in anhydrous DMF.
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Catalysis: Add K₂CO₃ (3.0 eq) and KI (0.1 eq). Shield from light.
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Reaction: Heat the mixture to 60°C for 24 hours. (Rationale: Etherification of phenols with polymeric alkyl halides requires mild heating to overcome steric hindrance.)
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Self-Validation (QC): ¹H-NMR is critical here. Look for the disappearance of the phenolic -OH broad singlet (~9.5 ppm) and the shifting of the aromatic protons, confirming the ether linkage.
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Purification: Precipitate the polymer by dropping the DMF solution into cold diethyl ether. Centrifuge and dry under vacuum.
Bifunctional conjugation workflow of 3-(Bromomethyl)-4-nitrophenol.
Applications in Targeted Nanomedicine
When functionalized through the workflows above, the synthesized block copolymers can self-assemble into spherical, photoresponsive micelles[3]. In aqueous environments, the hydrophobic caged-drug core is protected by the hydrophilic polymer corona. Upon targeted UV irradiation at the tumor or tissue site, the Norrish type II cleavage disrupts the amphiphilic balance, triggering a rapid "burst release" of the drug[4]. This spatiotemporal control minimizes systemic off-target toxicity, representing a highly validated approach in modern oncology and targeted therapeutics.
References
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PubChem: 3-(Bromomethyl)-4-nitrophenol | C7H6BrNO3 | CID 86775461 Source: National Institutes of Health (NIH) URL:[Link]
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Photo-responsive polymeric micelles and prodrugs: synthesis and characterization Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
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Synthesis and characterization of amphiphilic photocleavable polymers based on dextran and substituted-ɛ-caprolactone Source: PubMed / Biomacromolecules URL:[Link]
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Synthesis and Characterization of a Photocleavable Cross-Linker and Its Application on Tunable Surface Modification and Protein Photodelivery Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
Sources
- 1. 3-(Bromomethyl)-4-nitrophenol | C7H6BrNO3 | CID 86775461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of amphiphilic photocleavable polymers based on dextran and substituted-ɛ-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-responsive polymeric micelles and prodrugs: synthesis and characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]
